molecular formula C11H13F2N3O5 B7468881 N-Acetyl-2'-deoxy-2',2'-difluorocytidine

N-Acetyl-2'-deoxy-2',2'-difluorocytidine

Cat. No.: B7468881
M. Wt: 305.23 g/mol
InChI Key: ANAFZSZOZIXNFX-FTLITQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-2'-deoxy-2',2'-difluorocytidine is a useful research compound. Its molecular formula is C11H13F2N3O5 and its molecular weight is 305.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • N-Acetyl-2'-deoxy-2',2'-difluorocytidine is an irreversible inactivator of Escherichia coli ribonucleotide reductase, showing potential as a chemotherapeutic agent. It undergoes a chemical reaction leading to the formation of an active alkylating furanone species (Baker et al., 1991).

  • A stereospecific synthesis of this compound (gemcitabine) was developed, showcasing its potential as an anticancer agent. This synthesis facilitated the exploration of its structure-activity relationship (Chou et al., 1992).

  • 5-Fluoro-2'-deoxycytidine, a derivative of this compound, has been studied for its role in B/Z-DNA transition using 19F NMR Spectroscopy. This study provides insights into the structural changes in DNA (Solodinin et al., 2019).

  • This compound, as gemcitabine, is known for its radiosensitizing properties in tumor radiation therapy. Its incorporation into DNA enhances DNA strand breakage induced by secondary electrons, indicating its efficacy in cancer treatment (Kopyra et al., 2014).

  • The use of acetylated benzotriazole for the selective protection of amino groups of cytidine and 2'-deoxycytidine has been reported, which is relevant for the industrial production of this compound (Reid et al., 2006).

  • Novel 2'-deoxycytidine analogues, including this compound, have been synthesized as substitutes for protonated 2'-deoxycytidines in triple helix forming oligonucleotides. These substitutes aid in the recognition of DNA duplexes in a pH-independent manner (Bédu et al., 1999).

Properties

IUPAC Name

N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O5/c1-5(18)14-7-2-3-16(10(20)15-7)9-11(12,13)8(19)6(4-17)21-9/h2-3,6,8-9,17,19H,4H2,1H3,(H,14,15,18,20)/t6-,8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAFZSZOZIXNFX-FTLITQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.